N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-fluorobenzyl group at position 5 and a furan-2-carboxamide moiety linked via an ethyl chain. Its structural complexity arises from the fused pyrazole-pyrimidine ring system, which is further functionalized with halogenated aromatic groups and carboxamide side chains.
Propriétés
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c20-15-5-2-1-4-13(15)11-24-12-22-17-14(19(24)27)10-23-25(17)8-7-21-18(26)16-6-3-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZNGYSIUFPPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound characterized by its complex structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, particularly in medicinal chemistry.
The chemical formula for this compound is with a molecular weight of 411.5 g/mol. The structure features a furan ring and a fluorobenzyl moiety, which may enhance its pharmacological properties by improving metabolic stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN5O2 |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 922083-06-5 |
Anticancer Potential
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine cores exhibit significant anticancer activity. For instance, derivatives of this scaffold have shown promising results against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A study demonstrated that certain derivatives exhibited IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK), indicating potent inhibitory effects on cancer cell growth .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazolo[3,4-d]pyrimidines have been evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM against the pathogen . This suggests that the compound may be a candidate for further development in treating tuberculosis.
Enzyme Inhibition
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide may also act as an enzyme inhibitor. Studies have indicated that similar compounds can selectively inhibit various enzymes involved in disease processes, which could lead to novel therapeutic strategies .
Case Studies
- Anticancer Study : In vitro studies on derivatives of pyrazolo[3,4-d]pyrimidines showed promising results against human tumor cell lines such as HeLa and HCT116. The compounds demonstrated significant antiproliferative effects with minimal cytotoxicity to normal cells .
- Antitubercular Activity : A series of substituted pyrazolo derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing several compounds with IC90 values under 5 µM, indicating their potential as new antitubercular agents .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing the pyrazolo[3,4-d]pyrimidinone scaffold or analogous substitution patterns. Key differences in functional groups, physicochemical properties, and reported bioactivity are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffold Variations: The target compound and Example 53 () share the pyrazolo[3,4-d]pyrimidinone core, which is critical for binding to ATP pockets in kinases. Example 3 () employs a pyrrolo[1,2-b]pyridazine core, which offers distinct electronic properties and steric bulk compared to pyrazolopyrimidinones .
Substituent Effects: The 2-fluorobenzyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs, as fluorine often reduces oxidative degradation. The furan-2-carboxamide side chain in the target compound contrasts with Example 53’s 2-fluoro-N-isopropylbenzamide, which introduces steric hindrance and hydrogen-bonding variability.
Physicochemical Properties :
- Example 53 exhibits a higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to the target compound, likely due to its chromene extension and benzamide substituent .
- The absence of reported data for the target compound underscores the need for experimental characterization of its solubility, stability, and bioavailability.
Table 2: Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Aryl Group Introduction | Pd(dppf)Cl₂, Na₂CO₃, 1,2-dimethoxyethane/H₂O | Cross-coupling for chromenyl substitution |
| Amidation | EDCI/HOBt, DMF | Side-chain functionalization |
Q & A
Q. What are the key synthetic steps and intermediate characterization methods for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidinone core, followed by fluorobenzyl substitution and furan-2-carboxamide coupling. Critical intermediates are purified using column chromatography (silica gel, gradient elution) and characterized via H/C NMR and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1700 cm) .
Q. Which spectroscopic techniques are essential for structural validation?
- H/C NMR : Assigns proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.5 ppm) and carbon backbone.
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680–1720 cm) and amide (N–H, ~3300 cm) groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 451.12) .
Q. What functional groups are critical for bioactivity?
The pyrazolo[3,4-d]pyrimidinone core (kinase inhibition), 2-fluorobenzyl group (enhanced lipophilicity), and furan-2-carboxamide (hydrogen bonding with targets) are structurally significant. Modifications to these moieties alter potency and selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the final coupling step?
- Catalyst Screening : Use Pd(OAc)/Xantphos for Buchwald-Hartwig amidation to reduce side products.
- Solvent Optimization : Replace DMF with acetonitrile to minimize decomposition.
- Temperature Control : Maintain 80–90°C to balance reaction rate and byproduct formation .
Q. How should researchers resolve contradictions in spectral data during structural validation?
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers in the ethyl linker).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., furan vs. pyrimidine protons).
- X-ray Crystallography : Provide definitive proof of stereochemistry and regiochemistry .
Q. What assays are effective for mechanistic studies against kinase targets?
- Kinase Inhibition Assays : Use ADP-Glo™ to measure IC values against EGFR or Aurora kinases.
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells.
- Molecular Dynamics Simulations : Predict binding modes using Schrödinger Suite .
Q. Which in silico methods predict metabolic stability early in development?
- ADMET Predictors : Estimate cytochrome P450 metabolism (e.g., CYP3A4/2D6 liabilities).
- Density Functional Theory (DFT) : Calculate oxidation potentials of the furan ring.
- MetaSite : Identify metabolic hot spots (e.g., N-dealkylation of the ethyl linker) .
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